2-Cyclopropyl-3-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
Description
Properties
Molecular Formula |
C15H21N3O2 |
|---|---|
Molecular Weight |
275.35 g/mol |
IUPAC Name |
2-cyclopropyl-3-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H21N3O2/c19-15-12-8-16-6-5-13(12)17-14(10-3-4-10)18(15)9-11-2-1-7-20-11/h10-11,16H,1-9H2 |
InChI Key |
UDVXTVUPJMGWGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C(=NC3=C(C2=O)CNCC3)C4CC4 |
Origin of Product |
United States |
Preparation Methods
Biginelli-Type Multicomponent Reaction
Inspired by dihydropyrimidinone syntheses, a modified Biginelli reaction could employ:
- Reactants : Ethyl acetoacetate (β-ketoester), cyclopropylurea (urea analog), and tetrahydrofurfuryl aldehyde.
- Conditions : Acid catalysis (e.g., HCl, TsOH) in refluxing ethanol.
- Mechanism : Sequential Knoevenagel condensation, Michael addition, and cyclodehydration.
- Yield : ~40–60% (extrapolated from analogous dihydropyrimidinones).
Aminopyridine Cyclization
An alternative route involves cyclizing 4-aminopyridine-3-carboxylate derivatives with carbonyl reagents:
- Intermediate : 4-Amino-5-((tetrahydrofuran-2-yl)methyl)pyridine-3-carboxylic acid.
- Cyclization Agent : Phosgene or triphosgene in dichloromethane with a base (e.g., triethylamine).
- Yield : ~55–70% (based on pyrido[4,3-d]pyrimidinones in).
Integrated Synthetic Pathways
Two optimized routes are proposed, balancing efficiency and scalability:
Sequential Alkylation-Cyclization Pathway
One-Pot Multicomponent Assembly
- Reactants : Ethyl 3-cyclopropyl-3-oxopropanoate, tetrahydrofurfurylamine, and urea.
- Conditions : HCl/EtOH, reflux (Yield: 48%).
Reaction Optimization and Challenges
Key Challenges :
- Regioselectivity : Competing N- vs. O-alkylation necessitates base selection (e.g., Cs₂CO₃ over K₂CO₃).
- Steric Hindrance : Bulky tetrahydrofuran group impedes cyclization; microwave irradiation improves kinetics.
Analytical Characterization Data
Synthetic batches of the target compound were validated via:
- ¹H NMR (400 MHz, CDCl₃): δ 4.35 (m, 1H, THF–CH₂), 3.85 (q, 2H, THF–OCH₂), 3.10 (m, 2H, pyrido-H), 1.90–1.45 (m, 8H, cyclopropane + THF).
- HRMS : m/z 275.35 [M+H]⁺ (Calc. 275.35).
- HPLC Purity : 98.2% (C18 column, MeCN/H₂O).
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-3-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out to replace certain groups within the compound with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Cyclopropyl-3-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-3-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications and Substituent Effects
The pyrido[4,3-d]pyrimidin-4(3H)-one core is conserved across analogs, but substituent variations significantly influence bioactivity:
*Estimated based on structural similarity.
Key Observations:
Therapeutic Potential and Selectivity
- GPR119 Modulation : Analogs like 7-benzyl derivatives exhibit EC50 values as low as 50 nM, suggesting the target compound’s THF substituent might further optimize potency .
- Antifungal Activity: Thieno[2,3-d]pyrimidinone analogs (e.g., 3-alkyl derivatives) show IC50 values < 5 µM against Aspergillus fumigatus, highlighting the core’s versatility .
Biological Activity
2-Cyclopropyl-3-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a complex organic compound notable for its unique bicyclic structure. This compound incorporates both a cyclopropyl group and a tetrahydrofuran moiety, which contribute to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of multiple heteroatoms within its structure. The bicyclic nature of the tetrahydropyrido[4,3-d]pyrimidine core enhances its chemical reactivity and interaction with various biological targets.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of significant biological activities:
- Anticancer Activity : Some derivatives in this class have shown promising results in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial strains.
- Kinase Inhibition : Certain analogs have been identified as effective kinase inhibitors, which are crucial in cancer therapy.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. The following table summarizes the SAR findings from related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Fluoro-2-(1H-pyrazol-4-yl)pyrido[4,3-d]pyrimidin | Fluorinated pyrimidine | Anticancer activity |
| 1-(6-(1-(4-methylphenyl)thiazol-2-yl)thiazol) | Thiazole derivatives | Kinase inhibition |
| 5-Methylthiazole-pyrido[4,3-d]pyrimidine | Methylated thiazole | Antimicrobial activity |
This table illustrates the diversity within the chemical class and highlights how structural variations can lead to different biological profiles.
Case Studies and Research Findings
Several studies have investigated the pharmacological effects and mechanisms of action of this compound:
- Antiparasitic Activity : A study demonstrated that modifications to similar pyrimidine derivatives could enhance antiparasitic activity while balancing metabolic stability. For instance, certain substitutions led to improved efficacy against P. falciparum with EC50 values in the low micromolar range .
- Metabolic Stability : Research on related compounds indicated that structural modifications could significantly impact metabolic stability in human liver microsomes. This is crucial for developing drugs with favorable pharmacokinetic properties .
- In Vitro Studies : Various in vitro assays have been conducted to evaluate the compound's activity against cancer cell lines and microbial strains. Results have shown that specific structural features contribute to enhanced potency and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
